

L-368,899: A Technical Guide for Researchers

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An in-depth exploration of the chemical structure, properties, and experimental applications of the selective oxytocin receptor antagonist, **L-368,899**. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology and application of this compound in studying oxytocinergic signaling.

Chemical Structure and Physicochemical Properties

L-368,899 is a non-peptide, small-molecule antagonist of the oxytocin receptor (OTR). Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of L-368,899



Property	Value	Reference
IUPAC Name	(S)-2-amino-N- ((1S,2S,4R)-7,7-dimethyl-1-((4- o-tolylpiperazin-1- ylsulfonyl)methyl)bicyclo[2.2.1] heptan-2-yl)-4- (methylsulfonyl)butanamide	[1]
CAS Number	148927-60-0 (free base), 160312-62-9 (HCl salt)	[1][2]
Chemical Formula	C26H42N4O5S2	[1]
Molar Mass	554.77 g·mol $^{-1}$ (free base), 591.22 g·mol $^{-1}$ (HCl salt)	[1][2]
Appearance	Solid powder	[2]
Solubility	Water: Soluble to 100 mM (hydrochloride salt). DMSO: Soluble to 100 mM.	[3]
SMILES	CC1(C) [C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3) (=O)=O)CC[C@@H]1C[C@@H]2NC(INVALID-LINKN)=O	[1]

Pharmacological Properties

L-368,899 acts as a potent and selective competitive antagonist of the oxytocin receptor. It exhibits high affinity for the OTR with significant selectivity over the structurally related vasopressin (AVP) receptors, V1a and V2.

Table 2: Pharmacological Profile of L-368,899



Parameter	Species	Tissue/Recept or	Value	Reference
IC50	Rat	Uterus (OTR)	8.9 nM	[4][5]
Human	Uterus (OTR)	26 nM	[4]	
Rat	Liver (V1a)	890 nM	[4]	
Rat	Kidney (V2)	2400 nM	[4]	
Human	Liver (V1a)	510 nM	[4]	
Human	Kidney (V2)	960 nM	[4]	
Ki	Coyote	Brain (OTR)	12.38 nM	[6]
Coyote	Brain (AVPR1a)	511.6 nM	[6]	
Selectivity	-	OTR vs. V1a/V2	> 40-fold	[5][6]
In Vivo Efficacy (ED50)	Rat	Inhibition of OT- induced uterine contractions (i.v.)	0.35 mg/kg	[2]

Pharmacokinetic Profile

L-368,899 is orally bioavailable and can cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin receptor antagonism.[1]

Table 3: Pharmacokinetic Parameters of L-368,899

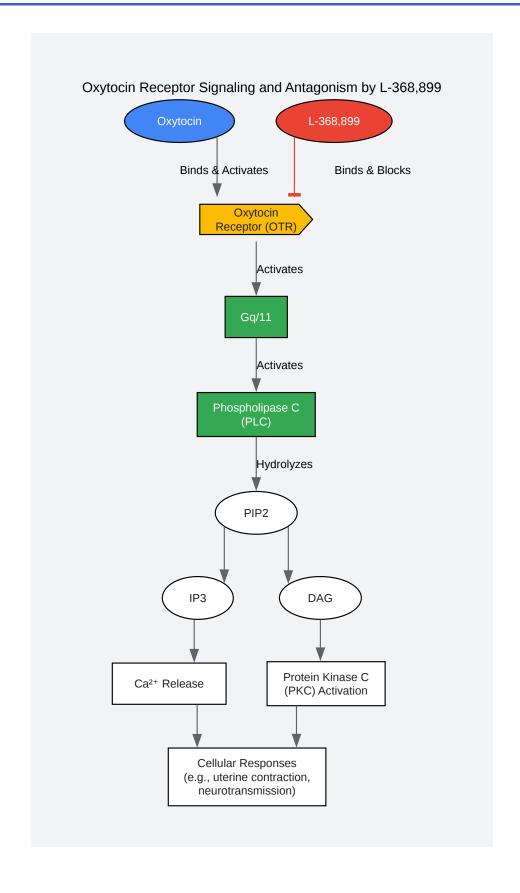


Parameter	Species	Dose & Route	Value	Reference
Oral Bioavailability	Rat (female)	5 mg/kg	14%	[4][7]
Rat (male)	5 mg/kg	18%	[4][7]	
Rat (male)	25 mg/kg	41%	[4][7]	
Dog	5 mg/kg	17%	[7]	
Dog	33 mg/kg	41%	[7]	_
Half-life (t1/2)	Rat, Dog	i.v.	~2 hours	[4][7]
Plasma Clearance	Rat, Dog	i.v.	23 - 36 ml/min/kg	[4][7]
Volume of Distribution (Vdss)	Rat	i.v.	2.0 - 2.6 L/kg	[4][7]
Dog	i.v.	3.4 - 4.9 L/kg	[4][7]	
Brain Penetration	Rhesus Monkey	i.v.	Accumulates in limbic areas (hypothalamus, amygdala, septum)	[8]
CSF Peak	Coyote	3 mg/kg i.m.	15 - 30 minutes	[6][9]

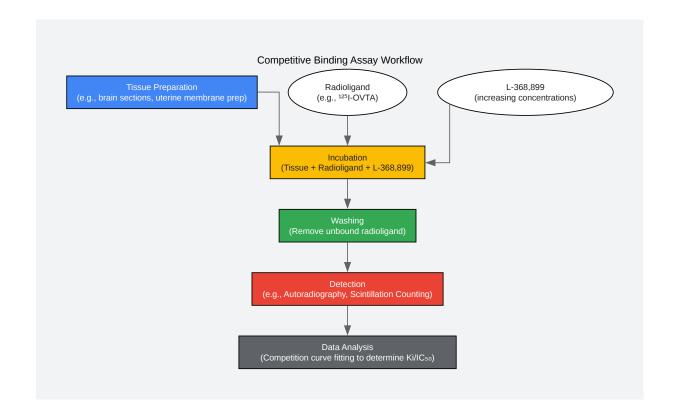
Mechanism of Action and Signaling Pathway

L-368,899 functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The oxytocin receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events are crucial for the various physiological effects of oxytocin, including uterine contractions and social bonding.

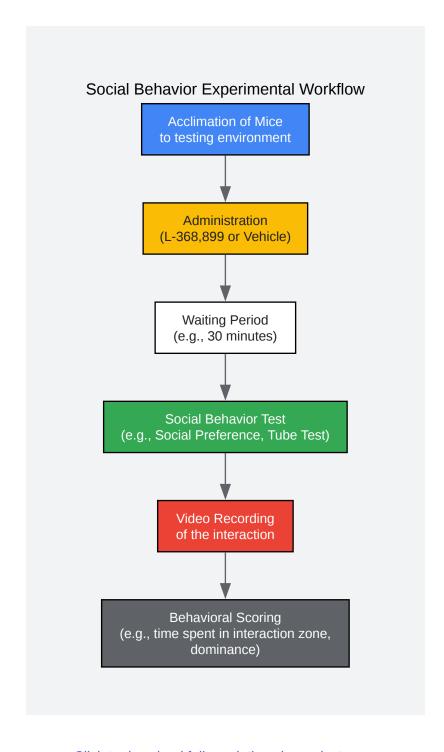












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